Ethyl(pivaloyloxy)zinc
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Overview
Description
Ethyl(pivaloyloxy)zinc is an organozinc compound with the molecular formula C7H14O2Zn. It is a specialized reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of an ethyl group and a pivaloyloxy group bonded to a zinc atom. This unique structure imparts specific reactivity and stability to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(pivaloyloxy)zinc can be synthesized through the reaction of zinc pivalate with ethyl halides under controlled conditions. One common method involves the reaction of zinc oxide with pivalic acid to form zinc pivalate, which is then reacted with ethyl halides to produce this compound . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The reaction is carried out in large reactors equipped with efficient stirring and temperature control systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form new carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in non-protic solvents, such as tetrahydrofuran (THF) or toluene, under an inert atmosphere to prevent decomposition .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with aldehydes and ketones typically yield alcohols, while reactions with halides can produce substituted ethyl derivatives .
Scientific Research Applications
Ethyl(pivaloyloxy)zinc has a wide range of applications in scientific research, including:
Biology: It can be used in the synthesis of biologically active compounds and intermediates for pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of ethyl(pivaloyloxy)zinc involves the coordination of the zinc atom with various substrates, facilitating nucleophilic addition or substitution reactions. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This coordination enhances the reactivity of the ethyl group, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Diethylzinc: Another organozinc compound with two ethyl groups bonded to zinc.
Zinc Pivalate: A precursor to ethyl(pivaloyloxy)zinc, used in the synthesis of various organozinc compounds.
Uniqueness
This compound is unique due to the presence of the pivaloyloxy group, which provides enhanced stability and specific reactivity compared to other organozinc compounds. This makes it particularly valuable in reactions requiring precise control and selectivity .
Properties
Molecular Formula |
C7H15O2Zn- |
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Molecular Weight |
196.6 g/mol |
IUPAC Name |
2,2-dimethylpropanoic acid;ethane;zinc |
InChI |
InChI=1S/C5H10O2.C2H5.Zn/c1-5(2,3)4(6)7;1-2;/h1-3H3,(H,6,7);1H2,2H3;/q;-1; |
InChI Key |
GMRQWPVMAXJPFG-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].CC(C)(C)C(=O)O.[Zn] |
Origin of Product |
United States |
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